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Introduction
Tanaproget is a potent and selective non-steroidal agonist of the progesterone receptor (PR).

[1] Its high affinity and selectivity for the PR, coupled with a distinct chemical structure

compared to steroidal progestins, have positioned it as a significant subject of research for

applications in contraception and the treatment of endometriosis.[1][2] This technical guide

provides an in-depth overview of Tanaproget, including its chemical identity, pharmacological

properties, and the experimental methodologies used for its characterization.

Chemical Identity
IUPAC Name: 5-(4,4-dimethyl-2-thioxo-1,4-dihydro-2H-3,1-benzoxazin-6-yl)-1-methyl-1H-

pyrrole-2-carbonitrile[2]

Synonyms:

NSP-989[2]

WAY-166989[1]

Tanaprogetum[3]
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5-(4,4-dimethyl-2-sulfanylidene-2,4-dihydro-1H-3,1-benzoxazin-6-yl)-1-methyl-1H-pyrrole-2-

carbonitrile[3]

Pharmacological Data
The following tables summarize the key quantitative data reported for Tanaproget, highlighting

its potent and selective interaction with the progesterone receptor.

Table 1: In Vitro Progesterone Receptor Binding Affinity
Species IC50 (nM) Reference Compound

Human 1.7 -

Monkey 0.3 -

Rat 0.5 -

Rabbit 0.5 -

Data sourced from

MedChemExpress.

Table 2: In Vitro Functional Potency
Assay Cell Line Parameter Value (nM)

Alkaline Phosphatase

Induction
T47D EC50 0.15

PR-SRC-1 Interaction
Mammalian Two-

Hybrid
EC50 0.02

Data sourced from

MedChemExpress

and Zhang et al.

(2005).[2][4]

Table 3: In Vivo Efficacy
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Animal Model Species Effect Dosage
Potency vs.
MPA

Ovulation

Inhibition
Rat

Complete

Inhibition

0.03 mg/kg (oral,

daily for 4 days)
30-fold higher

Data sourced

from

MedChemExpres

s.[2]

Table 4: Clinical Pharmacokinetics in Healthy Women
(Single Ascending Doses)

Parameter Value

Time to Maximum Concentration (Cmax) ~2 - 3 hours

Elimination Half-life (t1/2) 12 - 30 hours

Oral Clearance ~70 L/h

Data from a study by Bapst et al. (2006)

involving single doses of 0.1, 0.3, 1, 3, 7, or 15

mg.[5]

Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of

research findings. Below are representative protocols for assays central to the characterization

of Tanaproget.

Progesterone Receptor Competitive Binding Assay
This protocol outlines a method to determine the binding affinity of Tanaproget for the

progesterone receptor through competition with a radiolabeled ligand.

1. Materials:
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Progesterone Receptor (PR) preparation (e.g., from T47D cell lysates or recombinant
sources).
Radiolabeled progestin (e.g., [³H]-Promegestone).
Unlabeled Tanaproget and a reference progestin (e.g., Promegestone) for standard curve.
Assay Buffer (e.g., Tris-HCl buffer with additives like molybdate to stabilize the receptor).
Scintillation fluid and vials.
Multi-well plates and filtration apparatus.

2. Procedure:

Prepare serial dilutions of unlabeled Tanaproget and the reference progestin.
In a multi-well plate, combine the PR preparation, a fixed concentration of the radiolabeled
progestin, and varying concentrations of either unlabeled Tanaproget or the reference
progestin. Include wells for total binding (radioligand and PR only) and non-specific binding
(radioligand, PR, and a high concentration of unlabeled reference progestin).
Incubate the plate to allow the binding to reach equilibrium (e.g., 2-4 hours at 4°C).
Separate the bound from free radioligand using a filtration method (e.g., vacuum filtration
through glass fiber filters).
Wash the filters with cold assay buffer to remove unbound radioligand.
Place the filters in scintillation vials with scintillation fluid.
Quantify the radioactivity using a scintillation counter.
Calculate the specific binding at each concentration of the competitor by subtracting the non-
specific binding from the total binding.
Plot the percentage of specific binding against the logarithm of the competitor concentration
and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Alkaline Phosphatase Induction Assay in T47D Cells
This functional assay measures the potency of Tanaproget in inducing a progestin-responsive

gene, alkaline phosphatase, in a human breast cancer cell line.

1. Materials:

T47D human breast cancer cells.
Cell culture medium (e.g., DMEM/F12) supplemented with charcoal-stripped fetal bovine
serum (to remove endogenous steroids).
Tanaproget and a reference progestin.
p-Nitrophenyl phosphate (pNPP) substrate solution.
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Assay buffer (e.g., containing Tris-HCl and MgCl2).
Lysis buffer.
Microplate reader.

2. Procedure:

Seed T47D cells in multi-well plates and allow them to attach and grow.
Replace the growth medium with medium containing charcoal-stripped serum.
Treat the cells with varying concentrations of Tanaproget or the reference progestin for a
specified period (e.g., 48-72 hours). Include vehicle-treated control wells.
After the incubation period, wash the cells with phosphate-buffered saline (PBS).
Lyse the cells using a suitable lysis buffer.
Add the pNPP substrate solution to each well.
Incubate the plate at 37°C to allow the alkaline phosphatase to convert pNPP to p-
nitrophenol (a yellow product).
Stop the reaction (e.g., by adding NaOH).
Measure the absorbance at 405 nm using a microplate reader.
Normalize the absorbance values to the protein concentration in each well.
Plot the normalized alkaline phosphatase activity against the logarithm of the agonist
concentration and fit the data to a sigmoidal dose-response curve to determine the EC50
value.

Rat Ovulation Inhibition Model
This in vivo assay assesses the efficacy of Tanaproget in preventing ovulation in a rodent

model.

1. Animals:

Mature female Sprague-Dawley rats with regular estrous cycles.

2. Procedure:

Monitor the estrous cycle of the rats (e.g., by vaginal smears) to identify animals in the
proestrus stage.
Administer Tanaproget or a vehicle control orally once daily for a set number of days (e.g., 4
days), starting on the day of estrus.
On the day following the last treatment, sacrifice the animals.
Excise the oviducts and examine them under a microscope to count the number of ova.
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The absence of ova in the oviducts indicates complete inhibition of ovulation.
Determine the dose at which Tanaproget completely inhibits ovulation in all treated animals.

Signaling Pathway
Tanaproget exerts its effects by binding to and activating the progesterone receptor, a member

of the nuclear receptor superfamily. The activated receptor then modulates the transcription of

target genes.
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Caption: Progesterone receptor signaling pathway activated by Tanaproget.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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